Cas no 30313-06-5 (Propanedioic acid,2-(2-thienylmethylene)-, 1,3-diethyl ester)

Propanedioic acid,2-(2-thienylmethylene)-, 1,3-diethyl ester structure
30313-06-5 structure
Product name:Propanedioic acid,2-(2-thienylmethylene)-, 1,3-diethyl ester
CAS No:30313-06-5
MF:C12H14O4S
MW:254.30216
CID:308729
PubChem ID:34880

Propanedioic acid,2-(2-thienylmethylene)-, 1,3-diethyl ester Chemical and Physical Properties

Names and Identifiers

    • Propanedioic acid,2-(2-thienylmethylene)-, 1,3-diethyl ester
    • diethyl 2-(thiophen-2-ylmethylene)malonate
    • diethyl 2-(thiophen-2-ylmethylidene)propanedioate
    • Diethyl 2-thenylidenemalonate
    • diethyl 2-thienylidenemalonate
    • diethyl thiophenylidene malonate
    • thiophen-2-ylmethylene-malonic acid diethyl ester
    • Diethyl (2-thienylmethylene)malonate
    • Diethyl 2-((thien-2-yl)methylene)malonate
    • MFCD00115066
    • 30313-06-5
    • BRN 0212007
    • DTXSID70184407
    • MALONIC ACID, (2-THENYLIDENE)-, DIETHYL ESTER
    • A820316
    • 1,3-diethyl 2-[(thiophen-2-yl)methylidene]propanedioate
    • diethyl 2-(2-thienylmethylidene)malonate
    • 2-(thiophen-2-yl-methylene)-propanedioic acid diethyl ester
    • FT-0638917
    • diethyl 2-(2-thienylmethylene)malonate
    • diethyl 2-(2-thienylmethylene)propanedioate
    • Propanedioic acid, 2-(2-thienylmethylene)-, 1,3-diethyl ester
    • Inchi: InChI=1S/C12H14O4S/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h5-8H,3-4H2,1-2H3
    • InChI Key: OUBXLQPLVCNKNN-UHFFFAOYSA-N
    • SMILES: CCOC(/C(/C(OCC)=O)=C/C1=CC=CS1)=O

Computed Properties

  • Exact Mass: 254.06128g/mol
  • Surface Charge: 0
  • XLogP3: 2.7
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 7
  • Monoisotopic Mass: 254.06128g/mol
  • Monoisotopic Mass: 254.06128g/mol
  • Topological Polar Surface Area: 80.8Ų
  • Heavy Atom Count: 17
  • Complexity: 292
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Melting Point: 68-69 ºC
  • Solubility: Very slightly soluble (0.17 g/l) (25 º C),
  • PSA: 80.84000
  • LogP: 2.25770

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